Indospicine

描述

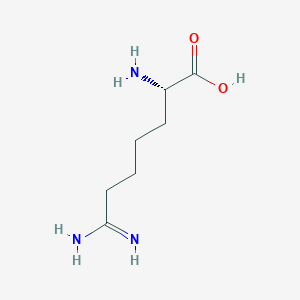

Indospicine is a non-proteinogenic amino acid found in certain species of the Indigofera plant. It is structurally similar to arginine but contains an amidine group instead of the guanidine group found in arginine. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .

准备方法

Synthetic Routes and Reaction Conditions: Indospicine can be synthesized from L-homoserine lactone through a series of chemical reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .

Industrial Production Methods:

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details are limited.

Substitution: The compound can participate in substitution reactions, particularly involving its amino and amidine groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.

Reducing Agents: Reducing agents such as sodium borohydride can be employed.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidation may yield compounds with additional oxygen-containing functional groups.

Reduction Products: Reduction typically results in simpler amine derivatives.

Substitution Products: Substitution reactions can produce a variety of derivatives depending on the reagents used

科学研究应用

Toxicology in Livestock and Pets

Indospicine Toxicity in Grazing Animals

This compound is known to be a potent hepatotoxin, particularly affecting ruminants such as cattle and camels. Studies have shown that ingestion of this compound-contaminated forage can lead to severe liver damage and even death in livestock . The mechanism of toxicity involves the competitive inhibition of arginine metabolism, which disrupts the urea cycle and leads to the accumulation of toxic metabolites .

Case Study: Hepatopathy in Dogs

Research has highlighted the sensitivity of dogs to this compound, where consumption of contaminated pet meat resulted in acute liver disease characterized by elevated liver enzymes and bilirubin levels . A study involving multiple veterinary clinics documented significant biochemical changes in affected dogs, underscoring the need for awareness regarding this compound contamination in pet food .

Bioaccumulation and Metabolism

Bioaccumulation in Camel Meat

This compound can accumulate in the tissues of animals that consume Indigofera species. A feeding trial with camels demonstrated that this compound levels peaked after a 32-day diet rich in Indigofera spicata, with detectable levels persisting for over 100 days post-diet . This bioaccumulation poses risks not only to the animals but also to humans consuming their meat.

Metabolic Pathways

Research indicates that this compound is metabolized into various metabolites, such as 2-aminopimelamic acid. The metabolic fate of this compound was studied through plasma analysis during both accumulation and depletion phases, revealing distinct patterns of metabolite concentration that inform on the detoxification processes occurring within the foregut of camels .

Detoxification Strategies

Microbial Degradation

Innovative approaches have been explored to mitigate this compound toxicity through microbial degradation. In vitro studies have shown that specific microbial populations from the rumen can effectively degrade this compound within a short time frame, converting it into less harmful metabolites . This finding opens avenues for developing microbial inoculants aimed at reducing the toxic effects of Indigofera consumption in livestock.

Analytical Methods for Detection

Detection Techniques

Accurate detection of this compound is crucial for assessing contamination levels in animal feed and meat products. Various analytical methods have been developed, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques have been employed to analyze this compound levels in both plant materials and animal tissues, providing essential data for safety assessments .

Potential Therapeutic Applications

Research Directions

While primarily recognized for its toxicity, there is emerging interest in exploring potential therapeutic applications of this compound. Its unique structural properties may offer insights into novel drug development targeting specific metabolic pathways related to arginine metabolism. Further research is needed to elucidate these possibilities and assess safety profiles.

Data Summary Table

作用机制

Indospicine exerts its toxic effects primarily by inhibiting arginase, an enzyme involved in the urea cycle. This inhibition leads to the accumulation of ammonia and other toxic metabolites in the liver, causing hepatotoxicity. The compound also interferes with protein synthesis by competing with arginine, further contributing to its toxic effects .

相似化合物的比较

Arginine: Structurally similar but contains a guanidine group instead of an amidine group.

Canavanine: Another toxic amino acid found in certain legumes, similar in its ability to interfere with protein synthesis.

Uniqueness: Indospicine is unique due to its specific amidine group, which is not commonly found in naturally occurring amino acids. This structural feature contributes to its distinct toxicological profile and its ability to inhibit arginase .

生物活性

Indospicine, a non-proteinogenic amino acid, is primarily found in the leguminous plant Indigofera species. It has garnered attention due to its significant biological activity, particularly its hepatotoxic effects and its role as a competitive inhibitor of arginase. This article explores the biological activity of this compound, including its mechanisms of toxicity, bioaccumulation in animal tissues, and implications for livestock and human health.

This compound (L-2-amino-6-amidinohexanoic acid) is characterized by its ability to inhibit protein synthesis and disrupt metabolic pathways involving arginine. Research indicates that this compound acts as a competitive antagonist of arginine, which is crucial for protein synthesis and urea cycle function. Specifically, it inhibits the incorporation of -labeled arginine into proteins in liver cells, leading to increased triglyceride levels in the liver and potential hepatic dysfunction .

Inhibition of Arginase

This compound's interaction with arginase is particularly noteworthy. It competes with arginine for binding sites on the enzyme, thereby impairing the conversion of arginine to urea and other metabolites. This inhibition can lead to elevated levels of ammonia in the bloodstream, contributing to toxic effects such as hepatotoxicity and neurological disturbances .

Toxicological Studies

Several studies have documented the toxic effects of this compound across various animal species:

- Hepatotoxicity : this compound has been shown to cause liver degeneration in multiple species, including rats, mice, rabbits, sheep, dogs, and cattle. The severity of these effects varies; dogs are particularly susceptible due to their lower tolerance for this compound .

- Reproductive Effects : There are indications that this compound may lead to reproductive issues such as abortion in livestock that consume contaminated forage .

Case Study: this compound in Camels

A study focused on camels fed Indigofera spicata revealed significant bioaccumulation of this compound in various tissues. After a 32-day feeding trial, concentrations were measured in organs such as the liver, kidney, and muscle tissue. The study also identified metabolites formed during microbial metabolism in the foregut, which could serve as markers for recent consumption of this compound-containing plants .

Bioaccumulation and Persistence

This compound's persistence in animal tissues raises concerns regarding food safety. It has been detected in the meat of animals that graze on Indigofera species, posing risks to humans consuming such meat products. Research indicates that cooking does not significantly degrade this compound; thus, contaminated meat remains a potential source of toxicity .

Table: Summary of this compound Toxicity Across Species

| Species | Key Effects | Severity |

|---|---|---|

| Rats | Liver degeneration | Moderate |

| Mice | Hepatotoxicity | Moderate |

| Sheep | Abortion | High |

| Dogs | Severe hepatotoxicity | Very High |

| Cattle | Liver damage | Moderate |

Implications for Livestock Management

The presence of this compound in grazing pastures necessitates careful management practices for livestock. Farmers should be aware of the risks associated with allowing animals to graze on Indigofera species, particularly during periods when these plants are prevalent.

Recommendations:

- Monitoring Pastures : Regularly assess pasture composition to identify areas with high concentrations of Indigofera.

- Supplementation : Provide alternative feed to reduce grazing on potentially toxic plants.

- Veterinary Surveillance : Implement routine health checks for signs of liver dysfunction or reproductive issues in livestock.

属性

IUPAC Name |

(2S)-2,7-diamino-7-iminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILQDLDAWPQMEL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=N)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167659 | |

| Record name | Indospicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16377-00-7 | |

| Record name | Indospicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16377-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indospicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indospicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOSPICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。